2-amino-6-methoxybenzene-1-thiol
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Overview
Description
2-Amino-6-methoxybenzene-1-thiol is an aromatic thiol compound with the molecular formula C7H9NOS and a molecular weight of 167.22 g/mol. This compound belongs to the thiol family and is known for its unique properties and characteristics, making it valuable in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-6-methoxybenzene-1-thiol typically involves the reaction of 2-aminobenzenethiol with methoxy-containing reagents. One common method is the condensation of 2-aminobenzenethiol with methoxybenzaldehyde under acidic conditions, followed by reduction to yield the desired thiol compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar condensation and reduction reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methoxybenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-6-methoxybenzene-1-thiol is utilized in various scientific research fields due to its unique properties:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceuticals.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-methoxybenzene-1-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
2-Amino-6-methoxybenzene-1-thiol can be compared with other similar compounds, such as:
2-Aminobenzenethiol: Lacks the methoxy group, resulting in different reactivity and properties.
2-Amino-4-methoxybenzene-1-thiol: The position of the methoxy group affects its chemical behavior and applications.
Uniqueness: The presence of both amino and methoxy groups in this compound imparts unique reactivity and versatility, making it valuable for diverse applications in research and industry .
Properties
CAS No. |
740773-51-7 |
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Molecular Formula |
C7H9NOS |
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-amino-6-methoxybenzenethiol |
InChI |
InChI=1S/C7H9NOS/c1-9-6-4-2-3-5(8)7(6)10/h2-4,10H,8H2,1H3 |
InChI Key |
JZTPSUBPZYRBQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1S)N |
Purity |
95 |
Origin of Product |
United States |
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